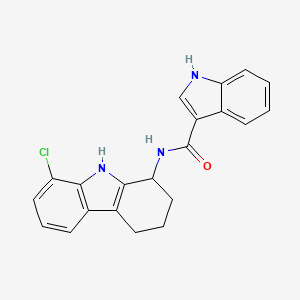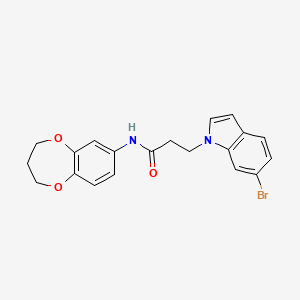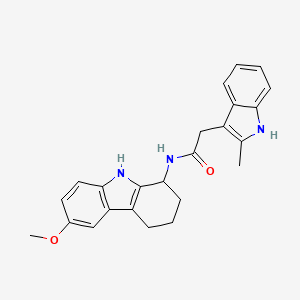![molecular formula C17H17N3O3S B14935798 ethyl 4-methyl-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14935798.png)
ethyl 4-methyl-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the thiazole ring. The final step involves the esterification of the carboxylate group.
Indole Derivative Preparation: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be constructed using a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Esterification: The final step involves the esterification of the carboxylate group using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole or thiazole rings.
Reduction: Reduced forms of the ester or carbonyl groups.
Substitution: Substituted derivatives at the ester or amide positions.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of ethyl 4-methyl-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methoxy-3-methylindole-2-carboxylate: Similar indole structure but different functional groups.
Methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate: Similar thiazole and indole rings but different ester group.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: Similar indole structure but different additional rings and functional groups.
Eigenschaften
Molekularformel |
C17H17N3O3S |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
ethyl 4-methyl-2-[(1-methylindole-2-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H17N3O3S/c1-4-23-16(22)14-10(2)18-17(24-14)19-15(21)13-9-11-7-5-6-8-12(11)20(13)3/h5-9H,4H2,1-3H3,(H,18,19,21) |
InChI-Schlüssel |
VYZBYTQYKVVPPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=CC=CC=C3N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-{[(1-oxo-1H-isothiochromen-3-YL)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14935723.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B14935725.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B14935727.png)
![3-(benzo[d]thiazol-2-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B14935736.png)
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanamide](/img/structure/B14935739.png)
![4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B14935743.png)

![N-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-L-methionine](/img/structure/B14935751.png)

![2'-Cyclohexyl-N-isobutyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14935759.png)


![N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B14935789.png)
![N-[2-(furan-2-yl)ethyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B14935794.png)
